1-(9H-carbazol-9-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-carbazol-9-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADSTRJVECIIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205989 | |
| Record name | 9H-Carbazole, 9-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-39-0, 27236-49-3 | |
| Record name | 9-Acetyl-9H-carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC231304 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 574-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole, 9-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Acetylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ACETYL-9H-CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J45K05W8L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Carbazole Scaffolds in Modern Organic and Medicinal Chemistry
Carbazole (B46965) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, extensively found in natural products and synthetic materials. The carbazole scaffold is a key structural motif in many biologically active molecules, exhibiting a broad spectrum of pharmacological activities. These include antibacterial, analgesic, anti-inflammatory, and anticancer properties. biomedres.us The inherent aromaticity and electron-rich nature of the carbazole ring system contribute to its ability to interact with various biological targets.
In the realm of materials science, the carbazole moiety is prized for its excellent photophysical and electrochemical properties. verypharm.com Carbazole-based materials are integral components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. Their ability to act as efficient hole-transporting materials and their high thermal stability make them particularly valuable in these applications.
Overview of Research Trajectories for N Substituted Carbazole Derivatives
Research into N-substituted carbazole (B46965) derivatives has been a fertile ground for the discovery of novel compounds with tailored properties. The substitution at the 9-position (the nitrogen atom) of the carbazole ring offers a convenient handle to modify the electronic and steric characteristics of the molecule, thereby fine-tuning its functionality.
One major research trajectory focuses on the development of novel fluorophores and chemosensors. For instance, N-substituted carbazoles have been designed to exhibit fluorescence, making them useful as probes for the detection of various analytes, including metal cations. clockss.org Another significant area of investigation is their application as building blocks for functional polymers and materials. lookchem.com By incorporating different functional groups at the N-position, researchers can modulate properties such as solubility, charge transport, and light-emitting characteristics. verypharm.com
Furthermore, the synthesis of N-substituted carbazole derivatives is a key strategy in the development of new therapeutic agents. ontosight.ai Modifications at the nitrogen atom can lead to enhanced biological activity and improved pharmacokinetic profiles. ontosight.ai For example, the introduction of specific side chains can influence the compound's ability to interact with biological targets like enzymes and receptors. ontosight.ai
Scope and Research Focus on 1 9h Carbazol 9 Yl Ethanone Systems
Direct N-Acylation Approaches to this compound
Direct N-acylation of carbazole is a common and straightforward method for the synthesis of this compound. This typically involves the reaction of carbazole with an acetylating agent, such as acetyl chloride or acetic anhydride. beilstein-journals.orgbeilstein-journals.org
Base-Catalyzed N-Acylation Reactions
Base-catalyzed N-acylation is a frequently employed method for the synthesis of this compound. In this approach, a base is used to deprotonate the nitrogen atom of the carbazole ring, thereby increasing its nucleophilicity and facilitating the subsequent acylation reaction. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3). bas.bg The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetone (B3395972).
For instance, carbazole can be deprotonated with sodium hydride in DMF, followed by the addition of an acetylating agent to yield the desired product. Another example involves the use of potassium carbonate as the base in a condensation reaction. bas.bg
A summary of base-catalyzed N-acylation reactions is presented in the table below.
| Base | Acetylating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Hydride | Ethyl Bromoacetate (B1195939) | DMF | 0°C to Room Temperature, 24 hr | 93 | |
| Potassium Carbonate | Chloroacetyl Chloride | THF | Reflux, 6-8 hr | - | bas.bg |
Triethylamine-Mediated N-Acylation Strategies
Triethylamine (B128534) (Et3N) is another base commonly utilized in the N-acylation of carbazole. bas.bg It acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct when acyl chlorides are used as the acetylating agent. pearson.comvaia.com This prevents the protonation of the carbazole nitrogen and allows the reaction to proceed efficiently.
A typical procedure involves refluxing carbazole with chloroacetyl chloride in a dry solvent like acetone in the presence of triethylamine. bas.bg The reaction progress can be monitored by thin-layer chromatography (TLC). This method is particularly useful for preparing the intermediate 1-(9H-carbazol-9-yl)-2-chloroethanone, which is a versatile precursor for further derivatization. bas.bg
Synthesis of Key Intermediates for Derivatization
The synthesis of key intermediates from this compound opens up avenues for creating a diverse library of carbazole derivatives with potentially enhanced biological activities or material properties.
Preparation of 1-(9H-carbazol-9-yl)-2-chloroethanone
A crucial intermediate in the derivatization of carbazole is 1-(9H-carbazol-9-yl)-2-chloroethanone. This compound is readily synthesized by the N-acylation of carbazole with chloroacetyl chloride. bas.bg The reaction is typically performed in a solvent such as acetone or dichloromethane, often with triethylamine as a base to neutralize the HCl formed. bas.bg High yields of approximately 90-92% have been reported for this reaction. This intermediate serves as a valuable building block for introducing various functional groups through nucleophilic substitution of the chlorine atom. bas.bgijper.org
| Starting Material | Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Carbazole | Chloroacetyl Chloride | Triethylamine | Acetone | Reflux, 4 hr | ~90 | |
| Carbazole | Chloroacetyl Chloride | Triethylamine | Dichloromethane | - | 92 |
Formation of 2-(9H-carbazol-9-yl)acetohydrazide
Another important intermediate is 2-(9H-carbazol-9-yl)acetohydrazide. This compound is typically prepared from an ester derivative, such as ethyl 2-(9H-carbazol-9-yl)acetate. The synthesis of the ester is achieved by reacting carbazole with ethyl bromoacetate. acgpubs.orgresearchgate.net The subsequent treatment of the ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the acetohydrazide. ijper.orgacgpubs.orgresearchgate.net This hydrazide is a key precursor for the synthesis of various heterocyclic compounds, including oxadiazoles (B1248032) and thiazolidinones. ijper.orgnih.govbiomedres.us
Advanced Derivatization Strategies of this compound Analogs
The core structure of this compound can be further modified to create a wide array of analogs with diverse properties. These derivatization strategies often involve reactions at the acetyl group or the carbazole ring itself.
One common strategy involves the condensation of 2-(9H-carbazol-9-yl)acetohydrazide with various aromatic acid chlorides to form acetyl benzohydrazide (B10538) derivatives. acgpubs.org This nucleophilic addition-elimination reaction allows for the introduction of different substituted aromatic rings. acgpubs.org
Another approach is the reaction of 2-(9H-carbazol-9-yl)acetohydrazide with isothiocyanates to produce carbazole-based hydrazine-carbothioamides. nih.gov These compounds can be further cyclized to form various heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives.
Furthermore, the intermediate 1-(9H-carbazol-9-yl)-2-chloroethanone is a versatile substrate for synthesizing a variety of derivatives. It can undergo nucleophilic substitution reactions with different aminophenols to yield carbazole analogues conjugated with phenolic moieties. bas.bg It can also be reacted with aminothiadiazole derivatives to create compounds containing both carbazole and thiadiazole rings. ijipls.co.in
Condensation Reactions with Substituted Benzaldehydes
A prominent method for elaborating the this compound structure is through condensation reactions with substituted benzaldehydes. The Claisen-Schmidt condensation, a base-catalyzed reaction, is frequently employed to synthesize chalcones, which are valuable intermediates for further heterocyclic synthesis. chemrevlett.comnih.gov This reaction involves the condensation of an acetophenone (B1666503) derivative, in this case, this compound or its N-substituted analogues, with an aromatic aldehyde. chemrevlett.comrsc.org
For instance, the reaction of 1-(9-ethyl-9H-carbazol-3-yl)ethanone with 4-nitrobenzaldehyde (B150856) yields 1-(9-ethyl-9H-carbazol-3-yl)-3-(4-nitrophenyl)propenone. tandfonline.com This resulting chalcone (B49325) can then be further modified, for example, by reduction of the nitro group to an amine, providing a handle for the introduction of other functional groups. tandfonline.com The synthesis of a series of chalcone derivatives bearing 2,4-thiazolidinedione (B21345) and benzoic acid moieties has also been reported, showcasing the versatility of this approach. researchgate.net
The general scheme for the Claisen-Schmidt condensation is as follows:
An acetophenone and an aromatic aldehyde are reacted in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. chemrevlett.com
The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. chemrevlett.comtandfonline.com
The resulting chalcone product is often isolated by filtration and purified by recrystallization. tandfonline.com
Interactive Table: Examples of Chalcones Synthesized from Carbazole Derivatives
| Carbazole Starting Material | Benzaldehyde Derivative | Resulting Chalcone | Reference |
| 1-(9-ethyl-9H-carbazol-3-yl)ethanone | 4-nitrobenzaldehyde | 1-(9-Ethyl-9H-carbazol-3-yl)-3-(4-nitro-phenyl)-propenone | tandfonline.com |
| N-(4-formylphenyl)carbazole | 2,4-difluoroacetophenone | (2E)-3-[4-(9H-carbazol-9-yl)phenyl]-1-(2,4-difluorophenyl)prop-2-en-1-one | rsc.org |
| N-(4-formylphenyl)carbazole | 3,4-difluoroacetophenone | (2E)-3-[4-(9H-carbazol-9-yl)phenyl]-1-(3,4-difluorophenyl)prop-2-en-1-one | rsc.org |
Cyclization Reactions for Heterocyclic Ring Formation (e.g., Thiazolidinone, Oxadiazole)
The derivatives of this compound serve as versatile precursors for the synthesis of various heterocyclic rings, including thiazolidinones and oxadiazoles. These heterocyclic moieties are known to impart significant biological activities to the parent carbazole structure.
Thiazolidinone Ring Formation: Thiazolidinone derivatives can be synthesized from carbazole-based chalcones. researchgate.net A common route involves the reaction of a chalcone with a compound containing a thiol group, such as thioglycolic acid. ijper.org For example, novel carbazole-linked thiazolidinedione derivatives have been synthesized and evaluated for their antimicrobial potential. researchgate.net The synthesis of carbazole derivatives with a thiazolidinone scaffold often starts with the condensation of carbazole with chloroacetyl chloride to form 1-(9H-carbazol-9-yl)-2-chloroethanone. This intermediate is then reacted with hydrazine hydrate and subsequently with substituted benzaldehydes to form Schiff bases, which are then cyclized with thioglycolic acid to yield the final thiazolidinone derivatives. ijper.org
Oxadiazole Ring Formation: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from carbazole precursors typically begins with the conversion of a carbazole derivative to a corresponding hydrazide. uomosul.edu.iqtmkarpinski.comresearchgate.net For instance, 9H-carbazole can be reacted with ethyl chloroacetate (B1199739) to yield ethyl 9H-carbazol-9-ylacetate, which is then converted to 2-(9H-carbazol-9-yl)acetohydrazide by reacting with hydrazine hydrate. uomosul.edu.iq This hydrazide can then be reacted with various aromatic aldehydes to form hydrazones. uomosul.edu.iqrdd.edu.iq Subsequent cyclization of these hydrazones, often using an oxidizing agent or a dehydrating agent like acetic anhydride, leads to the formation of the 1,3,4-oxadiazole ring. uomosul.edu.iqrdd.edu.iqmdpi.com
Interactive Table: Synthesis of Heterocyclic Rings from Carbazole Derivatives
| Starting Carbazole Derivative | Reagents for Cyclization | Heterocyclic Ring Formed | Reference |
| Carbazole-chalcone | Thioglycolic acid | Thiazolidinone | researchgate.netijper.org |
| 2-(9H-carbazol-9-yl)acetohydrazide | Substituted benzaldehyde, Acetic anhydride | 1,3,4-Oxadiazole | uomosul.edu.iqrdd.edu.iq |
| 2-(9H-carbazol-9-yl)acetohydrazide | Aromatic acid hydrazide, POCl₃ | 1,3,4-Oxadiazole | mdpi.com |
Mannich Reactions in the Functionalization of Carbazole Derivatives
The Mannich reaction is a powerful tool for introducing aminomethyl groups into the carbazole framework, leading to the synthesis of Mannich bases with potential biological activities. mdpi.com This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (the carbazole derivative), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov
Novel N-Mannich bases of carbazole have been synthesized by reacting carbazole with various secondary amines and aldehydes like formaldehyde (B43269) and acetaldehyde. inflibnet.ac.in The reaction is typically carried out by refluxing the components in a suitable solvent such as ethanol. nih.gov The resulting Mannich bases can be isolated and purified for further evaluation. For instance, N-Mannich bases have been prepared from Schiff bases of 2-aminopyrimidine (B69317) derivatives, where the acidic imino moiety of isatin (B1672199) reacts with a secondary amine and formaldehyde. mdpi.com
Nucleophilic Substitution Reactions for Side Chain Introduction
Nucleophilic substitution reactions are fundamental in modifying the this compound scaffold to introduce a variety of side chains. These reactions typically involve the displacement of a leaving group on a side chain attached to the carbazole nitrogen with a nucleophile. nih.gov
A common strategy involves the initial N-alkylation of carbazole with a reagent containing a leaving group, such as ethyl bromoacetate or chloroacetyl chloride. ijper.orgnih.gov For example, reacting carbazole with ethyl bromoacetate in the presence of a base like sodium hydride in DMF yields ethyl 2-(9H-carbazol-9-yl)acetate. nih.gov The ester group can then be further transformed, for instance, by reaction with hydrazine to form a hydrazide, which can then be used to build more complex side chains. nih.gov Similarly, reaction of carbazole with chloroacetyl chloride gives 1-(9H-carbazol-9-yl)-2-chloroethanone, where the chlorine atom can be readily displaced by various nucleophiles. ijper.org Another example involves the reaction of epoxy intermediates with different amines under basic conditions to introduce amino alcohol side chains. nih.gov
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of carbazole derivatives to minimize environmental impact and enhance sustainability. researchgate.netrsc.org
Atom Economy and Waste Minimization Strategies
Atom economy is a key principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. doi.org One-pot reactions and multicomponent reactions (MCRs) are excellent strategies for improving atom economy and minimizing waste, as they reduce the number of synthetic steps and purification stages. researchgate.netresearchgate.net For example, a one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions has been developed. bohrium.com The Diels-Alder reaction of 3-alkenyl indoles with a conjugated alkynyl ketone is another example of an atom-economic, catalyst-free method for synthesizing substituted 1-acetyl carbazoles. doi.org These approaches not only save time and resources but also reduce the generation of harmful chemical waste. researchgate.net
Solvent Selection and Recovery in Synthetic Protocols
The choice of solvent is a critical aspect of green synthesis. Ideally, solvents should be non-toxic, renewable, and easily recoverable. Efforts are being made to replace hazardous organic solvents with greener alternatives. For instance, a facile and efficient green protocol for the synthesis of carbazole derivatives has been developed using solvent-free conditions or greener solvents. researchgate.net The use of deep eutectic solvents as a reaction medium for the synthesis of functionalized carbazoles is another promising green approach. bohrium.com
Furthermore, the development of catalyst systems that can be easily recovered and reused is a significant step towards sustainable chemistry. For example, the use of a magnetic catalyst in a multicomponent reaction for the preparation of amides allows for easy separation and reuse of the catalyst, aligning with the principles of sustainable chemistry. researchgate.net
Microwave-Assisted Synthesis and Continuous Flow Reactor Applications
Modern synthetic chemistry has increasingly adopted green and efficient technologies to optimize reaction conditions, reduce waste, and improve scalability. For the synthesis of this compound and its derivatives, microwave-assisted synthesis and continuous flow reactors represent two such powerful advancements. These methods offer significant advantages over traditional batch processing, including dramatically reduced reaction times, enhanced yields, and improved safety and reproducibility.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to rapidly heat reactions by directly coupling with polar molecules in the mixture. This efficient energy transfer can lead to a significant acceleration of chemical reactions, often resulting in higher yields and cleaner product profiles by minimizing thermal degradation and side reactions. nih.gov
The N-acetylation of carbazole to form this compound is a prime example of a reaction that benefits from this technology. A reported microwave-assisted protocol using carbazole, acetyl chloride, and aluminum trichloride (B1173362) achieves a 71% yield in just 15 minutes at 80°C. This is a notable improvement over conventional heating methods, which yield a lower 62% under similar conditions. The advantages extend to the synthesis of various carbazole derivatives. For instance, the one-pot cyclization-acylation to produce a tetrahydrocarbazole derivative sees yields of 80-85% in 30 minutes under microwave irradiation, a significant reduction from the 6-8 hours required conventionally.
The application of microwave heating is not limited to acylation. The N-alkylation of carbazole with alkyl halides, a related transformation at the nitrogen atom, is also remarkably fast when assisted by microwaves in dry media, proceeding with high yields. researchgate.netcem.com
Interactive Table 1: Microwave-Assisted Synthesis of Carbazole Derivatives
| Product | Reactants | Catalyst/Reagents | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound | Carbazole, Acetyl chloride | AlCl₃ | 150 W, 80°C | 15 min | 71% | |
| 1-(2,3,4,9-tetrahydro-1H-carbazol-7-yl)ethanone | Cyclohexanone, Phenylhydrazine, Acetyl chloride | Polar solvent (e.g., DMF) | 750 W, 100–120°C | 30 min | 80-85% | |
| N-Alkylcarbazoles | Carbazole, Alkyl halides | K₂CO₃ (adsorbed) | Microwave irradiation | Fast | High | researchgate.net |
| Neu5Ac1Me O-peracetate | Methyl N-acetylneuraminate (1) | Ac₂O, Pyridine, DMAP | Microwave irradiation, 70°C | 10 min | 93% | nih.gov |
Continuous Flow Reactor Applications
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reproducibility, scalability, and safety, particularly for highly exothermic or hazardous reactions. researchgate.net
Flow systems have been successfully applied to the synthesis of carbazole scaffolds. A notable example is the synthesis of 1,4-dimethylcarbazoles from substituted indoles and 2,5-hexanedione. Using a solid K-10 montmorillonite (B579905) clay catalyst in a flow reactor at 140°C, a high conversion (>90%) to the desired carbazole was achieved with a production rate of approximately 80 mg per hour. researchgate.net
Interactive Table 2: Continuous Flow Synthesis of Carbazole Derivatives
| Product/Reaction | Reactants | Catalyst/System | Conditions | Residence Time | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| 1,4-Dimethylcarbazoles | Substituted Indoles, 2,5-Hexanedione | K-10 Montmorillonite Clay | 140°C, 0.4 mL/min | N/A | >90% conversion | researchgate.net |
| Carbazole (via Fischer Indole Synthesis) | Cyclohexanone, Phenylhydrazine | Microwave-assisted flow reactor | N/A | 24 s | 75% | rsc.org |
| Acetyl Phloroglucinol (Phenol Acetylation) | Phloroglucinol, Acetic Anhydride | Ethyl Acetate (solvent) | Flow reactor | 1 min | ≥ 98% | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Carbazole Moiety
The carbazole nucleus is an electron-rich aromatic system, generally prone to electrophilic aromatic substitution (SEAr). However, the presence of the N-acetyl group deactivates the ring system towards electrophiles. Despite this deactivation, electrophilic substitution can occur, typically directed to specific positions on the carbazole core. For instance, 3,6-disubstituted carbazoles can be prepared through SEAr reactions. nii.ac.jp
Nucleophilic substitution reactions on the carbazole ring are less common and typically require specific activating groups or reaction conditions. The primary reactivity of this compound often involves the N-acetyl group acting as a directing group for functionalization at other positions, particularly through modern C-H activation techniques, rather than classical SEAr or SNAr reactions on the carbazole core itself. scribd.com
Oxidation and Reduction Pathways of the Ethanone Moiety and Carbazole Core
Oxidation: The carbazole core of this compound is susceptible to oxidation, particularly through electrochemical methods. The oxidation process typically involves the electron-rich nitrogen-containing aromatic system. preparatorychemistry.com Electrochemical oxidation of carbazole derivatives often leads to the formation of radical cations. nih.govacs.org These reactive intermediates can then undergo coupling reactions, predominantly at the C3 and C6 positions which possess high electron density, to form bicarbazyl structures or electropolymerized films on an electrode surface. nih.govacs.orgbeilstein-journals.org
Reduction: The carbazole core can be hydrogenated (reduced) under catalytic conditions. This reaction is of significant interest in the context of liquid organic hydrogen carriers (LOHCs), where carbazole derivatives are used to store and release hydrogen. researchgate.netmdpi.com The hydrogenation of N-acetylcarbazole is an endothermic process. researchgate.netmdpi.com
The ethanone (acetyl) group can also undergo specific transformations. For example, it can be converted into an N-(1,2-dichloroethenyl) group by reacting with phosphorus pentachloride. This product can then be dehalogenated to form N-ethynylcarbazole, demonstrating a transformation pathway for the acetyl moiety. clockss.orgcore.ac.uk
Mechanistic Studies of this compound Reactions
The electrochemical oxidation of carbazole derivatives, including N-acetylcarbazole, has been a subject of detailed study. The mechanism generally begins with a one-electron oxidation of the carbazole moiety at an electrode surface to form a monoradical cation. nih.govacs.org Cyclic voltammetry studies show that for carbazole-containing compounds, the first oxidation wave corresponds to this event. nih.govacs.org For a related compound, 4-(9H-carbazol-9-yl)benzaldehyde, the electrochemical oxidation is an irreversible process. researchgate.net The stability and subsequent reaction of the radical cation determine the final products. Often, this involves dimerization through C-C bond formation between two radical cations, typically at the 3 and 6 positions of the carbazole rings, leading to the formation of oligomeric or polymeric films. nih.govbeilstein-journals.org
| Compound Type | Oxidation Potential (V) | Mechanism/Observation | Reference |
|---|---|---|---|
| Carbazole-based HPB | ~0.95 V vs FcH/FcH⁺ | Oxidation to monoradical cation, followed by electropolymerization. | nih.govacs.org |
| 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole-3-carbaldehydes | 1.39 V (Eox¹) and 1.81 V (Eox²) | Two oxidation waves observed in the first cycle. | beilstein-journals.org |
| Pyridines with N,N-diphenylamino-substituent | 1.00 V and 1.08 V | Lower oxidation onset due to strong π-conjugation and electron-donating substituent. | researchgate.net |
| Carbazole-containing pyridines | 1.15 V and 1.25 V | Higher oxidation potential compared to N,N-diphenylamino analogues. | researchgate.net |
Transition metal-catalyzed C-H functionalization has become a powerful strategy for modifying carbazoles. chim.it In many of these reactions, the N-acetyl group of this compound serves as a directing group, enabling highly regioselective transformations that would be difficult to achieve with classical methods. nii.ac.jp
Rhodium(III) catalysts have been effectively used for the C-H alkenylation of N-acetylcarbazoles. A cationic Cp*Rh(III) catalyst smoothly promotes mono-alkenylation at the C1-position. nii.ac.jpchim.itresearchgate.net Interestingly, by switching to a different ligand system, such as a cationic CpERh(III) catalyst, a second alkenylation can be achieved to yield 1,8-dialkenylated carbazoles. nii.ac.jpchim.it The acetyl directing group can be readily removed after the reaction, providing access to 1- and/or 8-alkenyl-N-H-carbazole derivatives. nii.ac.jp
Gold-catalyzed carbene transfer reactions also enable the C-H functionalization of N-acetylcarbazole. nih.govsemanticscholar.org These reactions can introduce multiple functional groups onto the carbazole framework. nih.gov Palladium catalysis, assisted by a transient directing mediator like norbornene, has also been developed for the C1-alkylation and acylation of carbazoles. nih.gov
| Catalyst System | Reactant | Position(s) Functionalized | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| [Cp*Rh(MeCN)₃][SbF₆]₂ | n-butyl acrylate | C1 | 1-alkenylcarbazole | 61% | nii.ac.jp |
| [CpERhCl₂]₂ / AgSbF₆ | n-butyl acrylate | C1, C8 | 1,8-dialkenyl-N-H-carbazole | 48% | nii.ac.jp |
| Rh(I) catalyst | Alkenes | C1 | C1 alkyl substituted PhenCarPhos | Not specified | chim.it |
| Ir(III) catalyst | Diazo compounds | C1 | C1 functionalized carbazole | Not specified | chim.it |
Reaction Kinetics and Thermodynamic Considerations
The thermodynamics of reactions involving this compound have been investigated, particularly for its use in hydrogen storage. Density Functional Theory (DFT) calculations have been used to study the thermodynamic properties of its hydrogenation and dehydrogenation cycle. mdpi.com The dehydrogenation reaction is endothermic, and for N-acetylcarbazole, it is predicted to require a temperature of 473 K. researchgate.netmdpi.com The enthalpy of fusion (ΔfusH) for solid N-acetylcarbazole has been determined to be 15.1 kJ/mol at 349.9 K. nist.gov
Kinetic studies of related systems provide insight into the reactivity of this compound. For instance, in the electrochemical oxidation of catechols, the observed homogeneous rate constants (kobs) of coupling reactions can be estimated by analyzing cyclic voltammetry data. ias.ac.in A similar approach could be applied to quantify the kinetics of the dimerization of the N-acetylcarbazole radical cation. The rate of C-H functionalization reactions is also a key parameter, with microwave-assisted synthesis being shown to significantly reduce reaction times and enhance kinetics for related carbazole functionalizations. Furthermore, studies on charge-transfer (CT) complexes formed between N-acetylcarbazole and acceptors like chloranil (B122849) have provided thermodynamic association constants, offering quantitative insight into the electronic interactions governing these complexes. gatech.edu
Advanced Spectroscopic and Computational Characterization of 1 9h Carbazol 9 Yl Ethanone Systems
Structural Elucidation Techniques
The precise molecular structure and connectivity of 1-(9H-carbazol-9-yl)ethanone are unequivocally established through a suite of powerful analytical methods.
High-resolution ¹H and ¹³C NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the carbazole (B46965) moiety and the methyl protons of the acetyl group. The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. A key feature is the downfield shift of the protons at positions 4 and 5, which are deshielded by the carbonyl group of the acetyl moiety. The methyl protons appear as a sharp singlet, significantly shifted downfield, confirming the attachment of the acetyl group to the nitrogen atom. rsc.org
¹³C NMR: The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon of the acetyl group is readily identified by its characteristic downfield chemical shift. The spectrum also resolves the signals for the eight unique aromatic carbons of the carbazole skeleton. rsc.org
Detailed chemical shift assignments are presented in the table below.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Type | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | H-1, H-8 | 8.16 (d, J = 8.4 Hz) | 126.4 |
| Aromatic CH | H-4, H-5 | 8.00-8.05 (m) | 120.4 |
| Aromatic CH | H-3, H-6 | 7.48-7.54 (m) | 128.0 |
| Aromatic CH | H-2, H-7 | 7.39-7.45 (m) | 124.4 |
| Aromatic C (quaternary) | C-4a, C-4b | - | 114.9 |
| Aromatic C (quaternary) | C-8a, C-9a | - | 138.4 |
| Carbonyl C=O | - | - | 170.0 |
| Methyl CH₃ | - | 2.97 (s) | 28.4 |
FTIR spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound shows several key absorption bands. rsc.org A strong, sharp absorption band is observed for the carbonyl (C=O) stretching vibration of the acetyl group. rsc.orgspecac.com Aromatic C-H stretching vibrations appear at higher wavenumbers, while the aromatic C=C stretching vibrations are found in the fingerprint region. vscht.cz
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3031 | Aromatic C-H Stretch | Medium |
| 1693 | Amide C=O Carbonyl Stretch | Strong |
| 1446 | Aromatic C=C Stretch | Medium |
| 1372 | C-N Stretch | Medium |
| 1172 | C-H Bending | Medium |
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the molecule. For this compound (C₁₄H₁₁NO), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. The experimentally determined monoisotopic mass is consistent with the calculated value of 209.08406 Da. uni.lu
A principal fragmentation pathway involves the cleavage of the N-acetyl bond, resulting in a stable carbazole radical cation. This fragmentation is often responsible for the base peak in the spectrum. chemguide.co.uk
Table 3: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| MS | Molecular Formula | C₁₄H₁₁NO |
| HRMS | Calculated Monoisotopic Mass | 209.08406 Da |
| MS | Molecular Ion Peak [M]⁺ (m/z) | 209 |
| MS | Major Fragment Ion (m/z) | 167 ([M-C₂H₂O]⁺) |
For this related compound, X-ray diffraction studies revealed an orthorhombic crystal system. The carbazole moiety is nearly planar but slightly bowed. In the crystal lattice, molecules are linked through intermolecular interactions, specifically C-H···O and C-H···π interactions. nih.gov It is highly probable that this compound would exhibit similar packing motifs, with hydrogen bonds involving the carbonyl oxygen and π-π stacking or C-H···π interactions between the aromatic carbazole rings, governing its solid-state architecture.
Electronic Structure and Spectroscopic Properties Analysis
The electronic properties and transitions of the molecule are investigated using UV-Vis spectroscopy.
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the carbazole chromophore. The spectrum of the parent carbazole molecule typically shows strong absorption bands corresponding to π-π* transitions. scholarena.com Experimental data for carbazole shows a high absorbance peak at 291 nm, with minor peaks at 323 nm and 333 nm. scholarena.com N-substitution, as in this compound, generally results in spectra that are characteristic of the substituted carbazole system, with absorption maxima observed in similar regions. researchgate.net These absorption bands are attributed to electronic transitions to the first and second excited singlet states of the carbazole moiety. researchgate.net
Table 4: UV-Vis Absorption Maxima (λmax) for Carbazole Systems
| Compound | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| Carbazole | Ethanol:Water | 291, 323, 333 | π → π |
| N-ethylcarbazole | Dichloromethane | ~295, ~345 | π → π |
Fluorescence and Emission Spectroscopy: Photophysical Characterization
The carbazole moiety is a well-known fluorophore, and its derivatives are extensively studied for their luminescent properties. researchgate.net The photophysical characteristics of these compounds, such as fluorescence emission, are influenced by the substituents attached to the carbazole ring system. In this compound, the acetyl group at the 9-position modifies the electronic properties of the carbazole core, thereby affecting its emission spectrum.
Carbazole-based molecules are noted for their applications in organic light-emitting diodes (OLEDs) and sensors due to their electroactivity and luminescence. researchgate.net While specific quantum yield and fluorescence lifetime data for this compound are not extensively detailed in readily available literature, studies on closely related derivatives provide insight into its expected behavior. For instance, other carbazole derivatives are known to exhibit strong blue fluorescence. researchgate.net The fluorescence properties are highly sensitive to the molecular environment and can be tuned by altering the chemical structure. nih.gov The interaction with other molecules or changes in the environment can lead to significant fluorescence enhancement or quenching. nih.govrsc.org For example, the fluorescence of some carbazole derivatives increases significantly upon binding to DNA G-quadruplex structures. nih.gov
Table 1: Photophysical Properties of Selected Carbazole Derivatives
| Compound/System | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Observations | Reference |
|---|---|---|---|---|---|
| (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (in DMSO) | ~430 nm | ~540 nm | ~110 nm | Emission maxima show red shifts with increasing solvent polarity. | rsc.org |
| 9-benzyl-9H-carbazole derivative (Bncz 1) | Not specified | ~400-450 nm | Not specified | Fluorescence intensity increases significantly in the presence of Ce(III) ions. | clockss.org |
| Carbazole derivatives binding to Bcl-2 G-quadruplex | Not specified | Not specified | Not specified | Strong fluorescence enhancement observed after binding to DNA. | nih.gov |
Note: This table presents data for derivatives to illustrate the general photophysical behavior of the carbazole scaffold.
Solvatochromism and Acidochromism Studies
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This effect is particularly pronounced in molecules where the dipole moment differs between the ground and excited states. Fluorescence emission is often more sensitive to solvent effects than absorption. nih.govevidentscientific.com An increase in solvent polarity typically stabilizes the excited state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com
Carbazole derivatives frequently exhibit solvatochromic behavior. Studies on related push-pull chromophores containing a carbazole unit show that the absorption and emission wavelength maxima experience red shifts as the solvent polarity increases. rsc.org This indicates a larger dipole moment in the excited state compared to the ground state, a common feature in such intramolecular charge transfer systems.
Acidochromism refers to the change in color in response to a change in pH. This property is crucial for the development of pH sensors. In carbazole derivatives, the presence of basic or acidic sites can lead to protonation or deprotonation, altering the electronic structure and, consequently, the absorption and fluorescence spectra. nih.gov For example, the fluorescence intensity of a 9-benzyl-9H-carbazole derivative was found to be optimal in a pH range of 4.0 to 7.0, demonstrating its sensitivity to the acidity of the medium. clockss.org This suggests that this compound may also exhibit changes in its photophysical properties in response to pH variations, although specific studies are not widely reported.
Table 2: Solvatochromic Shift in a Carbazole Derivative (ECPO)
| Solvent | Polarity (ET(30)) | Absorption Max (λabs) | Emission Max (λem) |
|---|---|---|---|
| n-Hexane | 31.0 | 412 nm | 506 nm |
| Toluene | 33.9 | 419 nm | 518 nm |
| Dichloromethane | 41.1 | 425 nm | 533 nm |
| Acetone (B3395972) | 42.2 | 421 nm | 532 nm |
| DMSO | 45.0 | 430 nm | 540 nm |
Data adapted from a study on (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one to illustrate the solvatochromic effect. rsc.org
Computational Chemistry and Molecular Modeling
Computational methods are indispensable for understanding the structure-property relationships of complex organic molecules like this compound.
Density Functional Theory (DFT) for Electronic Distribution and Optoelectronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. iut.ac.ir For carbazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, molecular orbital distributions (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electronic properties. iaamonline.orgnih.govnih.gov
The HOMO-LUMO energy gap is a critical parameter for assessing the optoelectronic properties of a material, as it relates to its electronic excitation and charge transport capabilities. researchgate.net DFT studies on various carbazole systems have shown that chemical modifications can effectively tune this energy gap. iaamonline.org For instance, adding electron-donating or electron-withdrawing groups can alter the electronic distribution and shift the absorption wavelengths. iaamonline.org These calculations provide valuable insights that guide the design of new carbazole-based materials for applications in electronic devices like solar cells and OLEDs. jnsam.comjnsam.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). nih.govjchr.org This method is widely used in drug design to understand and predict ligand-target interactions. Carbazole derivatives have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. nih.gov
These simulations have investigated the interaction of carbazole-based ligands with various biological targets. For example, derivatives have been docked into the active sites of enzymes such as tyrosyl-tRNA synthetase, Beta-Ketoacyl-Acp Synthase III, caspase-3, and 17-beta-hydroxysteroid dehydrogenase. nih.govrsc.org Docking studies also explore interactions with nucleic acids, where carbazole moieties can bind to DNA grooves or intercalate between base pairs. semanticscholar.org The results of these simulations, which include binding energy calculations and visualization of interactions like hydrogen bonds and pi-stacking, help to rationalize the biological activity of these compounds and guide the synthesis of more potent derivatives. nih.govrsc.org
Table 3: Examples of Protein Targets for Carbazole Derivative Docking Studies
| Protein Target | PDB ID | Therapeutic Area | Type of Interactions Observed | Reference |
|---|---|---|---|---|
| Caspase-3 | 5IAE | Anticancer | Active site binding | rsc.org |
| 17-beta-hydroxysteroid dehydrogenase type 1 | 1FDW | Anticancer | Active site binding | rsc.org |
| S. aureus dihydrofolate reductase (DHFR) | 3FYV | Antimicrobial | Hydrogen bonding, hydrophobic interactions | jchr.org |
Conformational Analysis and Energy Minimization
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and their relative energies. drugdesign.org This process is typically coupled with energy minimization, a computational procedure that adjusts the geometry of a molecule to find a local or global minimum on its potential energy surface. hakon-art.comijcsit.com
For this compound, conformational analysis would focus on the orientation of the acetyl group relative to the planar carbazole ring system. While the C(acetyl)-N(carbazole) bond has some rotational freedom, steric hindrance and electronic effects will favor certain conformations. DFT and other molecular mechanics methods are used to perform geometry optimization, which is a form of energy minimization, to determine the most stable structure. nih.gov Finding the lowest energy conformation is crucial for accurate predictions of spectroscopic properties and for use in molecular docking simulations. ijcsit.com
Computational Prediction of Electronic Transitions and Spectroscopic Signatures
Computational chemistry provides tools to predict the spectroscopic properties of molecules, which can be compared with experimental results. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. iaamonline.org This allows for the prediction of UV-Visible absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. nih.gov
TD-DFT calculations on carbazole derivatives have successfully predicted their maximum absorption wavelengths (λmax) in both the gas phase and in different solvents, often showing good agreement with experimental data. rsc.orgiaamonline.orgnih.gov By modeling the solvent environment, for example with the Polarizable Continuum Model (PCM), these calculations can also simulate solvatochromic effects. nih.gov Such computational predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved (e.g., π-π* or intramolecular charge transfer). iaamonline.org
Table of Mentioned Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | N-acetylcarbazole |
| (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one | ECPO |
| 9-benzyl-9H-carbazole | - |
| 1-(9-ethyl-9H-carbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione | - |
| N-acetyl- N′-methylprolineamide | - |
| 9-p-tolyl-9H-carbazole-3-carbaldehyde | HCCD |
| Europium (III) | - |
Intramolecular Charge Transfer (ICT) and Excited State Dynamics
The photophysical behavior of this compound, also known as N-acetylcarbazole, is profoundly influenced by the electronic interplay between the carbazole and acetyl groups. The carbazole moiety acts as an electron donor, while the acetyl group functions as an electron acceptor. This donor-acceptor architecture facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. The dynamics of the excited states are consequently highly sensitive to the surrounding environment, particularly the polarity of the solvent.
Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Initially, this is a Franck-Condon state, which can be described as a locally excited (LE) state, where the electron density is largely confined to the carbazole chromophore. Following this initial excitation, the molecule can relax through several competing pathways. In environments of low polarity, the molecule tends to relax by emitting a photon (fluorescence) from this LE state.
However, in polar solvents, a different pathway becomes dominant. The polar solvent molecules can reorient themselves around the excited molecule, a process known as solvent relaxation. evidentscientific.com This relaxation stabilizes a more polar excited state, the ICT state, where significant electron density has moved from the carbazole donor to the acetyl acceptor. This stabilization lowers the energy of the ICT state relative to the LE state. evidentscientific.com The transition from the ICT state back to the ground state is of lower energy than the transition from the LE state, resulting in a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. This phenomenon is known as solvatochromism.
The emission properties of carbazole derivatives are strongly dependent on their environment. For instance, studies on structurally related N-alkylated carbazoles show that fluorescence spectra and decay times are highly influenced by solvent properties. acs.org In protic solvents, the formation of hydrogen-bonded complexes can further complicate the excited-state dynamics, sometimes leading to dual fluorescence arising from different excited species. acs.org
The efficiency of fluorescence, or the fluorescence quantum yield (ΦF), is also heavily impacted by the ICT process. The formation of the ICT state often opens up efficient non-radiative decay channels, causing a decrease in the fluorescence quantum yield in more polar solvents. nih.gov This is because the charge-separated nature of the ICT state can enhance intersystem crossing (ISC) to the non-emissive triplet state (T₁) or facilitate other non-radiative relaxation pathways back to the ground state. nih.govnih.gov
The dynamics of these processes can be tracked using time-resolved spectroscopic techniques like transient absorption (TA) spectroscopy. Following ultrafast photoexcitation, TA spectra would reveal the presence of the initially formed S₁ (LE) state through its characteristic excited-state absorption (ESA) bands. researchgate.netmdpi.com On a picosecond timescale, particularly in polar solvents, the evolution of these bands into new features characteristic of the S₁ (ICT) state would be observable. On a longer, nanosecond timescale, the decay of the singlet ESA signals would be accompanied by the growth of absorption bands associated with the T₁ state, which is populated via intersystem crossing. researchgate.net For various N-alkylated carbazole derivatives, the S₁ state lifetime is typically in the range of 7-15 nanoseconds, and the T₁ state exhibits a characteristic absorption peak around 420 nm. researchgate.netmdpi.com
Table 1: Representative Photophysical Properties of this compound in Various Solvents Note: The following data are representative values based on trends observed for similar donor-acceptor carbazole systems and are intended for illustrative purposes.
| Solvent | Dielectric Constant (ε) | Emission Max (λem) [nm] | Stokes Shift [cm-1] | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) [ns] |
| n-Heptane | 1.9 | 355 | 193 | 0.45 | 13.5 |
| Toluene | 2.4 | 368 | 605 | 0.38 | 12.1 |
| Dichloromethane | 8.9 | 410 | 1850 | 0.15 | 7.8 |
| Acetonitrile | 37.5 | 450 | 3100 | 0.05 | 3.2 |
Table 2: Characteristic Transient Absorption Bands for Excited States of N-Substituted Carbazole Systems Note: These values are based on published data for structurally related N-alkylated carbazoles and serve as expected spectral regions for this compound. researchgate.netmdpi.comresearchgate.net
| Excited State Species | Description | Characteristic Absorption Maxima (λmax) [nm] |
| S₁ (LE) | Singlet Locally Excited State | ~350, ~600 |
| S₁ (ICT) | Singlet Intramolecular Charge Transfer State | Broad absorption, typically red-shifted from LE state |
| T₁ | Triplet State | ~420 |
Pharmacological and Biological Research Applications of 1 9h Carbazol 9 Yl Ethanone and Its Derivatives
Antimicrobial Research
Derivatives of 1-(9H-carbazol-9-yl)ethanone have been extensively explored for their potential as antimicrobial agents. The core carbazole (B46965) structure provides a foundation for chemical modifications that have led to the development of compounds with significant efficacy against a range of pathogenic microorganisms.
Evaluation of Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Research has demonstrated that various derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1,4-disubstituted 1,2,3-triazoles derived from a quinoxaline (B1680401) scaffold, which can be conceptually related to carbazole structures, showed significant inhibition of tested Gram-positive and Gram-negative strains.
Studies on other carbazole derivatives have provided more specific insights. For example, certain N-substituted carbazoles have shown potent activity. One study highlighted a derivative that exhibited very high specific activity against the Gram-negative bacterium Escherichia coli. researchgate.net Another study on N-substituted benzimidazole (B57391) incorporating a carbazole moiety reported good antibacterial activity against the Gram-positive bacterium Bacillus subtilis. researchgate.net
The antibacterial activity of carbazole derivatives is often influenced by the nature and position of substituents on the carbazole ring. For example, it has been noted that carbazoles containing iodine substituents tend to be more effective against Gram-positive bacteria, while those with bromine substituents show better inhibition of Gram-negative bacteria. srce.hr
Assessment of Antifungal Activity Against Pathogenic Fungi
The antifungal potential of this compound derivatives has also been a key area of investigation. Various synthetic modifications of the carbazole skeleton have yielded compounds with promising activity against pathogenic fungi.
A study on the biological evaluation of a specific derivative, 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, and its analogues demonstrated their antifungal properties. nih.gov The antifungal activity of these synthesized compounds was assessed using the disc diffusion method against the pathogenic fungi Penicillium and Trichophyton. nih.gov
Further research into other carbazole derivatives has shown that substitutions on the carbazole ring can significantly impact antifungal efficacy. For example, certain carbamate (B1207046) and sulphonamide derivatives of carbazole have demonstrated excellent antifungal activities against Aspergillus niger, Candida albicans, and Fusarium oxysporum. researchgate.net
Determination of Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a crucial quantitative measure of the efficacy of an antimicrobial agent. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. Numerous studies have determined the MIC values for various derivatives of this compound against a spectrum of bacteria and fungi.
For instance, certain carbazole-based compounds have been found to be most active against Gram-positive Bacillus subtilis, with MIC values as low as 31.25 μg/ml. srce.hr In another study, a series of carbazole derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting MIC values ranging from 6.2 to 50 µg/mL against strains like B. subtilis, S. aureus, E. coli, and K. pneumoniae. researchgate.net
The following table summarizes the MIC values for selected carbazole derivatives from various research studies.
| Derivative Type | Microorganism | MIC (µg/mL) |
| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 |
| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 |
| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 |
| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 |
| Hydrazinoacetyl carbazole derivative | B. subtilis, S. aureus, E. coli, K. pneumoniae | 6.2 - 50 |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole derivative | S. aureus | 30 |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole derivative | S. pyogenes | 40 |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole derivative | S. epidermidis | 50 |
Structure-Activity Relationships (SAR) in Antimicrobial Agents
The extensive research on various carbazole derivatives has provided valuable insights into their structure-activity relationships (SAR). The antimicrobial potency of these compounds is significantly influenced by the type, number, and position of substituents on the carbazole core.
One key observation is the role of halogens. For example, carbazole derivatives substituted at the C-3 and C-6 positions have been shown to display better antibacterial activities than those substituted at the C-2 and C-7 positions. srce.hr Furthermore, iodo-substituted carbazoles demonstrated better suppression of Gram-positive bacteria, whereas bromo-containing carbazoles were more effective against Gram-negative bacteria. srce.hr
The nature of the substituent at the N-9 position of the carbazole ring also plays a critical role. The introduction of different functional groups at this position can modulate the antimicrobial spectrum and potency. For example, the synthesis of 9N-(hydrazinoacetyl)-carbazoles and their subsequent conversion to derivatives containing imidazole (B134444) and indole-imidazole moieties resulted in compounds with potent activity against a range of bacteria. researchgate.net
Anticancer and Antitumor Investigations
In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds in the field of oncology research. Their planar aromatic system allows for intercalation with DNA, and they can be functionalized to interact with various biological targets involved in cancer progression.
In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., MCF7, HepG-2, HCT-116)
The cytotoxic effects of numerous derivatives of this compound have been evaluated against a panel of human cancer cell lines. These in vitro assays are fundamental in identifying compounds with potential anticancer activity.
MCF-7 (Human Breast Adenocarcinoma): Several studies have reported the cytotoxic activity of carbazole derivatives against the MCF-7 cell line. For instance, a series of 2-[(4,5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone derivatives were synthesized and screened for their in vitro anticancer activity against MCF-7 cells. nih.gov Some of these compounds were found to have a growth inhibitory concentration (GI50) of less than 10 µg/ml, indicating significant cytotoxic potential. nih.gov Another study investigated the genotoxicity of carbazole-derived molecules on MCF-7 cells, highlighting that small modifications to the carbazole structure can profoundly affect their anticancer properties. nih.gov
HepG-2 (Human Liver Cancer): The HepG-2 cell line has also been utilized to assess the anticancer potential of carbazole derivatives. Research has shown that certain synthesized carbazole derivatives exhibit a strong antiproliferative effect against HepG-2 cells, with some compounds displaying IC50 values in the low micromolar range.
HCT-116 (Human Colon Carcinoma): While less frequently reported for a broad range of this compound derivatives, the HCT-116 cell line has been used to evaluate the cytotoxicity of other classes of compounds, with some showing higher activity than the standard drug doxorubicin. The potential of carbazole derivatives against this cell line remains an area for further investigation.
The following table presents a selection of cytotoxicity data for various carbazole derivatives against different cancer cell lines.
| Derivative Series | Cancer Cell Line | Activity Metric | Value |
| 2-[(4,5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone | MCF-7 | GI50 | <10 µg/ml |
| 2-(9H-carbazol-9-yl)-N'-[{(4-substitutedphenyl)(piperazin-1-yl)} methyl] acetohydrazide | MCF-7 | GI50 | <10 µg/ml |
| 5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2(3H)-one derivative | HepG2 | IC50 | 7.68 µM |
| 5-((9H-carbazol-9-yl)methyl)-1,3,4-oxadiazol-2(3H)-one derivative | MCF-7 | IC50 | 6.44 µM |
Studies on Topoisomerase Enzyme Inhibition
Carbazole derivatives have emerged as a significant area of focus in oncological research due to their interaction with human DNA topoisomerases, which are crucial enzymes in DNA replication, transcription, and maintaining chromatin structure. nih.gov A key strategy in cancer therapy involves the inhibition of topoisomerase II (Topo II). nih.govnih.gov Research has shown that the anticancer mechanism of some carbazole derivatives includes the inhibition of these enzymes. semanticscholar.org
Studies on symmetrically substituted carbazole derivatives have demonstrated their potential as Topo II inhibitors. nih.govsemanticscholar.org For instance, certain carbazole compounds have displayed concentration-dependent inhibitory activity against both Topo IIα and Topo IIβ isoforms in pBR322 DNA relaxation assays. nih.govsemanticscholar.org One particular compound, 3,6-di(2-furyl)-9H-carbazole, was identified as a novel catalytic inhibitor of Topo II. nih.govnih.gov It selectively inhibited the relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the IIβ isoform. nih.govnih.gov This selective inhibition highlights its potential as a lead candidate for further development in anticancer drug research. nih.govnih.gov
In decatenation assays, which are necessary to separate intertwined DNA duplexes after replication, 3,6-di(2-furyl)-9H-carbazole also showed efficient, concentration-dependent inhibition of Topo IIα. researchgate.net Other derivatives, such as 2,7-Di(2-furyl)-9H-carbazole and 3,6-Di(2-thienyl)-9H-carbazole, moderately affected the functionality of both Topo II isoforms at high concentrations. nih.govsemanticscholar.org
Beyond Topo II, other studies have investigated the effects of carbazole derivatives on human Topoisomerase I (hTopo I). mdpi.com Specific 5,8-Dimethyl-9H-carbazole derivatives were tested for their ability to inhibit both hTopo I and hTopo II, with results indicating that the lead compounds selectively inhibited hTopo I. mdpi.com
Table 1: Inhibition of Topoisomerase Enzymes by Carbazole Derivatives
| Compound/Derivative | Target Enzyme | Assay | Key Finding | Reference |
|---|---|---|---|---|
| 3,6-di(2-furyl)-9H-carbazole | Topo IIα | DNA Relaxation & Decatenation | Selective catalytic inhibitor of Topo IIα with minimal effect on Topo IIβ. | nih.gov, nih.gov |
| 2,7-Di(2-furyl)-9H-carbazole | Topo IIα & Topo IIβ | DNA Relaxation | Moderately affected the functionality of both isoforms at high concentrations. | nih.gov, semanticscholar.org |
| 3,6-Di(2-thienyl)-9H-carbazole | Topo IIα & Topo IIβ | DNA Relaxation | Moderately affected the functionality of both isoforms at high concentrations. | nih.gov, semanticscholar.org |
Molecular Docking with Oncological Protein Targets
Molecular docking studies are employed to understand the interactions between small molecules, like carbazole derivatives, and protein targets relevant to cancer. These computational simulations help predict binding affinities and modes of interaction, guiding the design of more potent inhibitors.
Research has explored the docking of carbazole analogs with various oncological protein targets. For example, docking studies have been performed with Janus kinase 3 (JAK3), a protein implicated in cancer cell growth. ccij-online.org The results from these studies, which compared several carbazole analogs to known drugs, suggested that certain derivatives could act as effective JAK3 blocker agents. ccij-online.org The calculated inhibition constant (Ki) for several carbazole-protein complexes was lower than that of the control drugs, indicating a potentially stronger binding affinity. ccij-online.org
In another study, derivatives of 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (B97240) were designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. sciencescholar.us Molecular docking simulations showed that several of these designed molecules formed multiple conventional hydrogen bonds within the EGFR enzyme's active site, suggesting they could be promising candidates for further development. sciencescholar.us
Furthermore, molecular docking has been used to investigate the interaction of carbazole derivatives with human glutathione (B108866) reductase. researchgate.net One study found that a specific derivative exhibited the highest binding affinity with this protein, indicating a potential mechanism of action. researchgate.net These theoretical models provide a framework for rationally designing new carbazole derivatives as potential anticancer agents by predicting their interactions with key protein targets. nih.gov
Table 2: Molecular Docking Studies of Carbazole Derivatives with Oncological Targets
| Derivative Class | Protein Target | Key Finding | Reference |
|---|---|---|---|
| Carbazole Analogs | Janus kinase 3 (JAK3) | Lower inhibition constants (Ki) compared to control drugs, suggesting potential as JAK3 blockers. | ccij-online.org |
| 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives | Epidermal Growth Factor Receptor (EGFR) | Molecules formed multiple hydrogen bonds with the EGFR enzyme, indicating potential inhibitory activity. | sciencescholar.us |
Antioxidant and Radical Scavenging Activity Studies
Carbazole and its derivatives are recognized for a range of biological activities, including antioxidant and radical scavenging properties. researchgate.netechemcom.comnih.gov These properties are crucial for mitigating oxidative stress, which is implicated in numerous diseases.
In Vitro Assays for Free Radical Neutralization (e.g., DPPH Assay)
The antioxidant potential of carbazole derivatives is frequently evaluated using in vitro assays that measure their ability to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method for this purpose. nih.govresearchgate.netuniroma1.it
In one study, a series of carbazole analogues conjugated with different aminophenols were synthesized from the key intermediate 1-(9H-carbazol-9-yl)-2-chloroethanone. nih.gov The resulting compounds were tested for their DPPH radical scavenging activity. The research found that coupling the carbazole intermediate with various aminophenols enhanced this activity. nih.gov Specifically, a derivative bearing an electron-donating methoxy (B1213986) substituent on the phenolic moiety, 1-(9H-Carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone, showed potent inhibition of the DPPH radical. nih.gov
Other research has also confirmed the radical scavenging activity of various carbazole derivatives. Studies on carbazole alkaloids isolated from Murraya koenigii leaves evaluated their ability to scavenge DPPH radicals, suggesting that the presence of an aryl hydroxyl substituent on the carbazole ring plays a role in this activity. nih.gov Similarly, newly synthesized 9H-carbazole derivatives demonstrated good antioxidant effects in the DPPH test. researchgate.net
Comparative Analysis with Standard Antioxidants
To gauge the efficacy of new compounds, their antioxidant activity is often compared against standard antioxidants like ascorbic acid (Vitamin C) and Trolox.
In the study involving derivatives of 1-(9H-carbazol-9-yl)-2-chloroethanone, the most potent compound was found to have a more significant DPPH radical scavenging activity than the standard used. nih.gov Another study that synthesized a series of 9H-carbazole compounds compared their antioxidant effects against ascorbic acid. The results indicated that two of the synthesized compounds showed the best outcomes in the DPPH assay when compared to the ascorbic acid control. researchgate.net
The antioxidant potential of carbazole-based compounds has also been assessed using other methodologies, such as the CUPric Reducing Antioxidant Capacity (CUPRAC) method. echemcom.com In one such study, an ortho-acetyl oxime derivative of (E)-2,3-dihydro-1H-carbazol-4-(9H)-one demonstrated the best antioxidant activity among the synthesized compounds. echemcom.com
Table 3: DPPH Radical Scavenging Activity of Selected Carbazole Derivatives
| Compound/Derivative | Assay | Comparative Result | Reference |
|---|---|---|---|
| 1-(9H-Carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone | DPPH | More potent radical scavenging activity than the standard used. | nih.gov |
| Synthesized 9H-carbazole derivatives (compounds 2 & 3) | DPPH | Showed the best outcomes compared to ascorbic acid control. | researchgate.net |
Anti-inflammatory Properties Research
Carbazole and its derivatives have been investigated for their anti-inflammatory properties. echemcom.comniscpr.res.in The carbazole structure is present in the non-steroidal anti-inflammatory drug (NSAID) carprofen, indicating the potential of this chemical scaffold in developing anti-inflammatory agents. nih.gov
Research into novel synthetic carbazole derivatives has demonstrated potent activity against inflammation. niscpr.res.in In one study, the anti-inflammatory effects of newly synthesized compounds were evaluated using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation. The potency of the compounds was determined by their ability to reduce inflammation over different time intervals and was compared to the standard drug diclofenac (B195802) sodium. niscpr.res.in The results showed that two of the synthesized carbazole derivatives were found to be more potent against inflammation. niscpr.res.in
The study concluded that the presence of an electron-releasing group on the benzene (B151609) ring of the carbazole derivative increases its potency. niscpr.res.in This suggests that carbazole, when combined with other heterocyclic structures, could serve as a lead for developing molecules with enhanced pharmacological profiles for treating inflammation. niscpr.res.in Compounds containing the 1,3,4-oxadiazole (B1194373) core, which can be synthesized from carbazole precursors, have also been noted for their anti-inflammatory activities. biomedres.us
Anticonvulsant Activity Exploration
The carbazole moiety is found in compounds that exhibit a wide range of biological effects, including anticonvulsant activity. echemcom.combiomedres.us The exploration of carbazole derivatives as potential antiepileptic agents is an active area of research.
Studies have shown that various heterocyclic compounds derived from or related to the carbazole structure possess anticonvulsant properties. For instance, a series of substitute imidazole derivatives were synthesized and evaluated for their anticonvulsant effects using the maximal electroshock-induced seizure (MES) model in rats. amazonaws.com In this pharmacological screening, several of the synthesized compounds were found to be highly potent when compared to the standard drug phenytoin (B1677684) sodium. amazonaws.com The derivatives containing nitro, bromo, and hydroxy groups were identified as being the most effective. amazonaws.com
While not all studies focus directly on this compound, the broader class of compounds containing a carbazole or similar heterocyclic core is of interest. For example, synthesized 4, 5-dihydropyrazol-1-yl ethanone derivatives have all shown antiepileptic activity in the electric shock method. jocpr.com Furthermore, research on quinazolin-4(3H)-one derivatives, which share some structural features relevant to receptor binding, has demonstrated their potential anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com These findings support the continued investigation of carbazole-based structures for the discovery of novel anticonvulsant agents. amazonaws.com
Neuroprotective Potential Assessment
Carbazole and its derivatives have emerged as promising agents for neuroprotection, a field focused on preserving neuronal structure and function against injuries from acute events like traumatic brain injury or chronic neurodegenerative disorders. Research indicates that the carbazole nucleus is a valuable scaffold for developing compounds that can defend the central nervous system (CNS). The neuroprotective effects of these compounds are attributed to several mechanisms, including the reduction of oxidative stress, inhibition of apoptosis (programmed cell death), and the promotion of neuroregeneration.
A variety of N-substituted carbazole derivatives have demonstrated significant neuroprotective capabilities. For instance, 2-phenyl-9-(p-tolyl)-9H-carbazole showed considerable neuroprotective ability at concentrations as low as 3 µM, potentially through an antioxidant mechanism that is independent of glutathione (GSH). Studies have found that the presence of a substituent at the N-position of the carbazole ring is crucial for this activity. Derivatives with bulky groups attached to the nitrogen atom, such as methoxy-phenyl, t-butyl-phenyl, and N,N-dimethyl-phenyl, also displayed significant neuroprotective effects.
Further advancing this research, the aminopropyl carbazole derivative, (-)-P7C3-S243, has been identified as a potent neuroprotective agent with improved "drug-like" properties. This compound has shown efficacy in protecting developing neurons in animal models of hippocampal neurogenesis and safeguarding mature neurons in models of Parkinson's disease. Its favorable characteristics include being orally bioavailable, metabolically stable, and capable of crossing the blood-brain barrier, making it a strong lead compound for developing treatments for neurodegenerative diseases and traumatic brain injury.
| Compound/Derivative Class | Experimental Model/System | Key Findings/Reported Activity | Reference |
|---|---|---|---|
| 2-phenyl-9-(p-tolyl)-9H-carbazole | In vitro cell culture | Showed neuroprotective ability at 3 µM concentration, suggested to act via a GSH-independent antioxidative mechanism. | |
| N-substituted carbazoles with bulky phenyl groups | In vitro cell culture | Possessed significant neuroprotective activity at a concentration of 30 µM. | |
| (-)-P7C3-S243 | Mouse models of neurogenesis and Parkinson's disease | Protects both developing and mature neurons; orally bioavailable and crosses the blood-brain barrier. |
Investigation of Enzyme Inhibition (e.g., Lipase (B570770) Targets)
The carbazole scaffold is not only explored for neuroprotection but also for its potential to inhibit various enzymes, a common strategy in drug discovery. Among the targets of interest is pancreatic lipase (PL), the primary enzyme responsible for hydrolyzing dietary triglycerides in the intestine. Inhibiting this enzyme is a well-established therapeutic approach to reduce the absorption of dietary fats, which is beneficial in managing obesity. Orlistat is currently the only approved pancreatic lipase inhibitor for clinical use, but its application can be limited by gastrointestinal side effects, driving the search for new inhibitory compounds.
Carbazole derivatives have been identified as a class of compounds possessing pancreatic lipase inhibitory properties. The investigation into these derivatives leverages both in vitro enzymatic assays and in silico (computational) methods to identify and characterize their inhibitory potential. These studies aim to determine key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of an inhibitor. A lower IC50 value indicates greater inhibitory strength. While specific studies detailing the lipase inhibition activity of this compound are not prevalent, the broader research into carbazole alkaloids confirms their potential in this area, marking it as an active field of investigation.
Molecular Interaction Studies and Mechanism of Action in Biological Systems
Understanding how this compound and its derivatives exert their biological effects requires detailed studies of their molecular interactions and their influence on cellular processes.
Interaction with Molecular Targets (Enzymes, Receptors)
Research has shown that carbazole derivatives can interact with a range of specific molecular targets to produce their pharmacological effects. A significant area of study involves their ability to target components of signaling pathways crucial for cell growth and survival.
One of the most prominent targets for carbazole derivatives is the Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3. STAT proteins are transcription factors that, upon activation, move to the nucleus to regulate the expression of genes involved in processes like cell proliferation, differentiation, and apoptosis. Aberrant STAT3 activation is closely linked to tumorigenesis, and several N-alkylcarbazole derivatives have been shown to inhibit STAT3 activation effectively. Other specific molecular targets identified for various carbazole-based compounds include Topoisomerase II, an enzyme critical for managing DNA topology during replication, and Checkpoint kinase (Chk1), a key regulator of the cell cycle. Furthermore, some derivatives have been found to act as anticancer agents by reactivating the P53 molecular signaling pathway, a critical tumor suppressor pathway.
| Derivative Class | Molecular Target | Observed Effect/Activity | Reference |
|---|---|---|---|
| N-alkylcarbazoles | STAT3 (Signal Transducer and Activator of Transcription 3) | Inhibition of STAT3 activation by up to 95% at a 50 µM concentration. | |
| Indolocarbazoles | Chk1 (Checkpoint kinase) | Identified as a novel Chk1 inhibitor. | |
| N-substituted carbazole | Topoisomerase II | Inhibited enzyme activity at a concentration of 2.5 µM. | |
| Carbazole derivative ECCA | P53 Pathway | Anticancer activity through reactivation of the P53 signaling pathway. |
Modulation of Cellular Pathways (Signal Transduction, Gene Expression)
The interaction of carbazole derivatives with their molecular targets leads to the modulation of broader cellular signaling pathways, affecting complex functions like cell growth, inflammation, and survival.
The targeting of STAT3 by carbazole compounds directly impacts the JAK/STAT signaling pathway, which is essential for cell proliferation, apoptosis, inflammation, and development. By inhibiting this pathway, these derivatives can exert antiproliferative effects. Carbazole derivatives also influence other critical pathways. Some have demonstrated antifungal activity by acting on the RAS-MAPK pathway and anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. In the context of neurodegenerative diseases like Alzheimer's, certain derivatives have shown potential by modifying the AKT molecular signaling pathway, which plays a central role in cell survival and metabolism. The ability of flavonoids, another class of natural compounds, to modulate pathways such as PI3K/Akt, MAPKs, and Protein Kinase C (PKC) provides a model for how natural product scaffolds like carbazoles can influence a wide array of cellular functions by altering the phosphorylation state of key molecules and modulating gene expression.
In Silico Biological Screening and ADME Prediction
In modern drug discovery, in silico methods are indispensable for predicting the pharmacokinetic properties of potential drug candidates. These computational tools are used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, which helps to identify compounds with favorable drug-like characteristics early in the development process.
For carbazole derivatives, in silico ADME predictions are crucial for evaluating their potential as orally active drugs. Key parameters are assessed, including physicochemical properties that determine whether a compound adheres to established guidelines like Lipinski's rule of five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
ADME prediction models evaluate factors such as:
Distribution: This involves predicting the volume of distribution (VDss) and the plasma unbound fraction (FU), which indicates the proportion of the drug that is free in the plasma to interact with its target.
Metabolism: Predictions focus on whether the compound is likely to be a substrate or inhibitor of key cytochrome P450 (CYP) enzymes, which are responsible for metabolizing most drugs.
Excretion: This involves estimating how the compound will be cleared from the body.
Studies on various heterocyclic compounds have shown that these in silico tools can successfully predict favorable ADME profiles, indicating good potential for a molecule to be developed into a drug. Such analyses for this compound and its derivatives are essential steps in their evaluation as therapeutic agents.
| ADME Parameter | Description | Importance in Drug Development |
|---|---|---|
| Lipinski's Rule of Five | A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug. | Helps filter out compounds with poor absorption or permeation profiles. |
| Water Solubility | Predicts the solubility of the compound in water. | Crucial for absorption; a compound must be in solution to be absorbed. |
| Caco-2 Permeability | Predicts the ability of a compound to pass through the intestinal epithelial barrier. | Indicates the potential for oral absorption. |
| Plasma Protein Binding | Predicts the extent to which a compound binds to proteins in the blood plasma. | Affects the distribution and availability of the free drug to reach its target. |
| CYP450 Inhibition | Predicts whether a compound will inhibit major drug-metabolizing enzymes. | Helps to foresee potential drug-drug interactions. |
Applications in Materials Science and Optoelectronics for 1 9h Carbazol 9 Yl Ethanone Systems
Organic Photovoltaic Cells (OPVs)
Similarly, the application of 1-(9H-carbazol-9-yl)ethanone in the field of organic photovoltaics has not been reported.
Self-Assembled Monolayers (SAMs) for Interfacial Engineering
Interfacial engineering is a critical strategy for enhancing the performance and stability of thin-film electronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.gov Self-assembled monolayers (SAMs) offer a powerful method for precisely controlling the chemical and physical properties of interfaces. nih.gov Carbazole-based compounds have emerged as highly effective materials for forming SAMs, particularly as hole-transporting layers. nih.gov
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel layer. scientific.net Carbazole (B46965) and its derivatives have been extensively investigated for this purpose due to their excellent hole-transporting capabilities. tandfonline.com
The development of high-performance OFETs relies on the design of organic semiconductors that can form well-ordered thin films with strong intermolecular electronic coupling. rsc.org The rigid and planar structure of the carbazole core is advantageous for promoting the necessary π-π stacking that facilitates efficient charge transport. researchgate.net Researchers have synthesized various carbazole-based materials, including polymers and small molecules, for use as the active channel material. mdpi.com
For instance, new p-type organic semiconductors based on indolo[3,2-b]carbazole (B1211750) have been developed. In these designs, long alkyl chains are strategically placed at the ends of the molecule rather than on the nitrogen atoms of the carbazole backbone to influence molecular packing. wikipedia.org This modification resulted in molecules that orient themselves perpendicularly to the substrate surface, a favorable arrangement for charge transport in a transistor architecture. wikipedia.org
Charge carrier mobility (µ) is a key metric for OFET performance, indicating how quickly charge carriers can move through the semiconductor material under an applied electric field. scientific.net The interface between the semiconductor and the dielectric layer is crucial, as this is where charge transport occurs. researchgate.net Modifications to this interface, for example by using SAMs, can significantly reduce charge carrier trapping sites and thereby improve mobility. researchgate.net
For carbazole-based materials, reported hole mobilities can be quite high. In one study of new indolo[3,2-b]carbazole derivatives, a hole mobility of up to 0.22 cm²V⁻¹s⁻¹ was achieved, with a high on/off ratio of approximately 10⁵. wikipedia.org The stability of the device is another critical factor, and the inherent thermal and chemical stability of the carbazole unit contributes positively to the operational lifetime of OFETs. researchgate.net
Table 1: Performance of a Carbazole-Based OFET
| Semiconductor Material | Achieved Hole Mobility (µ) | On/Off Ratio |
|---|---|---|
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 cm²V⁻¹s⁻¹ | ~10⁵ |
Data sourced from a study on new indolo[3,2-b]carbazole derivatives for field-effect transistor applications. wikipedia.org
Fluorescent Probes and Biological Imaging Agents
Carbazole derivatives are widely utilized as fluorophores in the development of fluorescent probes for biological imaging. uni.lu Their favorable attributes include strong electron-donating ability, good planarity, rich photophysical properties, and excellent biocompatibility. uni.lu A fluorescent probe is typically composed of a recognition group that selectively interacts with a target analyte, a fluorophore that provides the optical signal, and a linker. tandfonline.com
Carbazole-based probes have been designed to detect a variety of biologically important species. For example, a probe based on a carbazole fluorophore was synthesized for the ultra-fast detection of hypochlorite (B82951) (ClO⁻), a reactive oxygen species. uni.lu This probe demonstrated high specificity and the ability to monitor ClO⁻ levels within living HepG2 cells through fluorescence imaging. uni.lu The design of such probes often leverages the intramolecular charge transfer (ICT) properties of D-π-A (donor-π-acceptor) systems, where carbazole acts as the electron donor. uni.lu The development of these tools provides valuable information for studying life processes and has potential applications in medical diagnostics. uni.lu
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. This property is the foundation for technologies like frequency conversion and optical switching. nih.govmdpi.com Organic materials, particularly those with extended π-conjugated systems, are of great interest for NLO applications. researchgate.net Carbazole derivatives are recognized as an important class of NLO materials due to their high thermal stability and favorable electronic properties. scientific.netresearchgate.net
The NLO response of a molecule can be enhanced by creating a charge-transfer system, for instance, by introducing electron-withdrawing groups onto the electron-donating carbazole ring. tandfonline.com This creates a molecular dipole that can be aligned in a polymer matrix through electric field poling to generate a macroscopic NLO effect. tandfonline.com Both second-order and third-order NLO properties of carbazole derivatives have been investigated, showing their potential for use in various photonic devices. scientific.netacs.org
Second harmonic generation (SHG) is a second-order NLO process where two photons of the same frequency are combined into a single photon with twice the frequency (and half the wavelength). wikipedia.org For this phenomenon to occur in the bulk of a material, the material must lack a center of inversion (i.e., be non-centrosymmetric). wikipedia.org SHG is a powerful tool for characterizing materials and is used in applications like producing green laser light from infrared sources. wikipedia.org
The SHG activity of various 3,6- and 9-substituted carbazole derivatives has been systematically investigated. tandfonline.com By incorporating acceptor groups, researchers have enhanced the molecular polarizability required for NLO effects. tandfonline.com The SHG response has been studied both in the crystalline state of these compounds and in poled polymer films where the carbazole-based chromophores are aligned. tandfonline.com While specific SHG values for this compound are not widely reported, the broader family of carbazole derivatives has been established as a promising platform for developing materials with significant SHG properties. tandfonline.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| [2-(9H-carbazol-9-yl)ethyl]phosphonic acid | 2PACz |
| Indolo[3,2-b]carbazole | - |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | - |
| Hypochlorite | ClO⁻ |
Two-Photon Absorption (TPA) Characteristics
This compound, also known as N-acetylcarbazole, is a molecule of interest in the field of nonlinear optics, particularly for its potential two-photon absorption (TPA) properties. TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy (or half the wavelength). This characteristic is highly valuable for applications such as 3D microfabrication, data storage, and biological imaging.
While specific TPA cross-section (δ) values for this compound are not extensively documented in publicly available research, the broader class of carbazole derivatives has been widely investigated for their TPA capabilities. Carbazole moieties are known to be excellent electron donors and possess a rigid, planar structure that facilitates π-electron delocalization, a key factor for significant nonlinear optical activity.
Research on various carbazole-containing chromophores has demonstrated that their TPA cross-sections can be substantial, often in the range of tens to hundreds of Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). For instance, quinolinium-carbazole derivatives have been reported to exhibit TPA cross-sections as high as 515 GM. nih.gov The TPA characteristics of these molecules are strongly influenced by their molecular architecture, including the nature of electron-donating and electron-accepting groups and the length of the π-conjugated system.
In the case of this compound, the carbazole unit acts as the electron-donating core, while the acetyl group (-COCH₃) attached to the nitrogen atom possesses a moderate electron-withdrawing character. This donor-acceptor substitution pattern can enhance the intramolecular charge transfer upon excitation, which is a crucial factor for achieving a large TPA cross-section. The extent of this enhancement, however, is dependent on the strength of the donor and acceptor groups and the degree of electronic coupling between them.
The TPA spectrum of carbazole derivatives typically lies in the near-infrared (NIR) region, which is advantageous for applications requiring deep penetration into scattering media, such as biological tissues. The specific wavelengths at which this compound would exhibit maximum TPA are expected to be in this range, though precise experimental determination is necessary for confirmation.
Electrochromic Materials
This compound serves as a fundamental building block for the synthesis of electrochromic polymers. Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties, such as color, in response to an applied electrical potential. This property is the basis for technologies like smart windows, electrochromic displays, and rearview mirrors that automatically dim.
The carbazole moiety in this compound is electrochemically active and can undergo reversible oxidation. When used as a monomer, it can be electropolymerized to form a polycarbazole film on an electrode surface. The resulting polymer possesses a conjugated π-electron system that is responsible for its electrochromic behavior.
Upon electrochemical oxidation, the polycarbazole film loses electrons, leading to the formation of radical cations (polarons) and dications (bipolarons) along the polymer chain. These new electronic states alter the energy levels of the material, causing a change in its absorption spectrum and, consequently, its color. The neutral polycarbazole film is typically transparent or has a pale yellowish hue. As the oxidation potential is increased, the film can transition to a green and then to a blue or violet state. researchgate.net This multi-color electrochromism is a desirable feature for display applications.
The specific electrochromic properties of polymers derived from this compound, such as their switching speed, coloration efficiency, and long-term stability, would be influenced by the polymerization conditions and the molecular structure of the resulting polymer. The acetyl group on the nitrogen atom of the carbazole unit can affect the electronic properties of the monomer and, subsequently, the polymer. It can influence the oxidation potential of the carbazole unit and the stability of the resulting oxidized states.
The table below summarizes the typical color transitions observed in electrochromic polycarbazole films under different electrochemical states.
| Electrochemical State | Applied Potential | Typical Color |
| Neutral | 0 V | Transparent / Pale Yellow |
| Partially Oxidized | Intermediate Positive Potential | Green / Yellow-Green |
| Fully Oxidized | High Positive Potential | Blue / Violet |
Structure-Property Relationships in Optoelectronic Applications
The optoelectronic properties of this compound and its derivatives are intrinsically linked to their molecular structure. Understanding these structure-property relationships is crucial for designing new materials with tailored functionalities for various optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical systems.
The Carbazole Moiety: The core of this compound's optoelectronic activity lies in the carbazole unit. Its key structural features and their influence on properties are:
Planarity and Rigidity: The fused ring system of carbazole enforces a planar and rigid structure. This minimizes non-radiative decay pathways and often leads to high fluorescence quantum yields, which is beneficial for emissive applications.
π-Electron System: The extensive network of delocalized π-electrons in the carbazole ring system is responsible for its charge-transporting capabilities. Carbazole-based materials are well-known for their hole-transporting properties, making them suitable for use in the hole-transport layers of OLEDs and as the donor component in OPVs.
High Triplet Energy: Carbazole has a relatively high triplet energy level. This property is particularly important in the design of host materials for phosphorescent OLEDs (PhOLEDs), as it allows for efficient energy transfer to the phosphorescent guest emitters without quenching.
The N-Acetyl Substituent: The acetyl group attached to the nitrogen atom of the carbazole ring in this compound also plays a significant role in modulating the molecule's properties:
Electron-Withdrawing Nature: The acetyl group is an electron-withdrawing group. This introduces a degree of intramolecular charge transfer character to the molecule, with the carbazole acting as the electron donor. This can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Specifically, it can lower the HOMO and LUMO levels compared to unsubstituted carbazole, which can affect charge injection and transport in devices.
Modification of Photophysical Properties: The electron-withdrawing nature of the acetyl group can lead to a red-shift in the absorption and emission spectra compared to unsubstituted carbazole. This is due to the stabilization of the excited state through intramolecular charge transfer.
Mechanistic Investigations of Biological and Photophysical Processes
Elucidation of Biological Mechanisms
While the broader class of carbazole (B46965) derivatives has been the subject of extensive biological investigation, specific mechanistic studies focusing solely on 1-(9H-carbazol-9-yl)ethanone are limited in the current scientific literature. The biological activities of carbazoles are diverse, ranging from antimicrobial and anticancer to neuroprotective effects. aatbio.comnih.gov These activities are generally attributed to the ability of the carbazole ring system to interact with various biological macromolecules. However, the precise molecular mechanisms for the acetylated carbazole, this compound, are not yet fully elucidated.
Molecular Target Identification and Validation
Direct molecular targets for this compound have not been definitively identified in published research. For the broader carbazole family, molecular targets such as DNA, enzymes, and various receptors have been proposed. aatbio.com For instance, some carbazole derivatives have been shown to interact with DNA gyrase, suggesting a potential mechanism for their antibacterial properties. aatbio.com Other studies have explored the inhibition of enzymes like topoisomerase and protein kinases by more complex carbazole structures. However, without specific binding studies or molecular docking analyses for this compound, its precise molecular targets remain a subject for future investigation.
Signaling Pathway Perturbations
The influence of this compound on specific signaling pathways is another area requiring more focused research. Studies on other carbazole derivatives have indicated modulation of various cellular signaling cascades. For example, a novel synthesized carbazole compound, ECAP, was found to induce apoptosis in lung cancer cells through a p53-mediated pathway, which involved the downregulation of Nrf2 and Bcl-2 proteins and the upregulation of Bax. nih.gov Another study on 3-Methoxy carbazole demonstrated its ability to suppress the NF-κB signaling pathway in breast cancer cells. mdpi.com While these findings highlight the potential of the carbazole scaffold to interfere with key cellular pathways, direct evidence of this compound perturbing specific signaling networks is not yet available.
Cellular Uptake and Localization Studies
To date, specific studies detailing the cellular uptake and subcellular localization of this compound are not prevalent in the scientific literature. The cellular permeability and subsequent localization of a compound are crucial for its biological activity. Generally, the lipophilic nature of the carbazole ring suggests that it may be able to cross cellular membranes. mdpi.com For other carbazole derivatives, cellular imaging studies have been conducted, sometimes revealing specific localization within organelles. For example, certain carbazole-based fluorescent probes have been designed for live-cell imaging, indicating their ability to enter cells. researchgate.net However, without dedicated studies on this compound, its cellular transport mechanisms and intracellular distribution remain uncharacterized.
Photophysical Mechanism Analysis
The photophysical properties of carbazole derivatives have been more extensively studied, owing to their applications in organic electronics and as fluorescent probes. This compound, also known as N-acetylcarbazole, exhibits interesting photophysical behaviors, including photoinduced electron transfer.
Photoinduced Electron Transfer (PET) Mechanisms
Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a photoexcited donor molecule to an acceptor molecule, or vice versa. youtube.com In the case of N-acetylcarbazole, studies have shown that it can undergo a photoinduced single electron transfer (PSET) process. This process is often in competition with other photochemical reactions, such as the photo-Fries rearrangement.
The PET process in carbazole derivatives is initiated by the absorption of light, which promotes the carbazole moiety to an excited state. In this excited state, the carbazole can act as an electron donor. In a steroid-linked norbornadiene-carbazole dyad, intramolecular electron transfer from the singlet excited state of the carbazole to the norbornadiene group was observed with a rate constant (kSET) of approximately 1.6 x 10(7) s-1 and an efficiency (ΦSET) of about 14%. nih.gov Electron transfer from the triplet carbazole to the norbornadiene group also occurred with a rate constant (kTET + kTT) of about 3.3 x 10(5) s-1 and an efficiency (ΦTET + ΦTT) of about 52%. nih.gov
A study on the photochemically activated polymerization of N-ethylcarbazole (a close structural analog) in the presence of an electron acceptor (EA) provides further insight into the PET mechanism. The process begins with the photoexcitation of the carbazole derivative, followed by intermolecular electron transfer to form a radical cation of the carbazole. bris.ac.uk
Table 1: Kinetic Parameters for Photoinduced Electron Transfer in Carbazole Derivatives
| Carbazole Derivative | Electron Acceptor | Solvent | Rate Constant (k) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| N-ethylcarbazole (N-EC) | Ph2I+PF6- | ACN | 1.0 ± 0.3 x 10^10 M-1 s-1 | - | bris.ac.uk |
| 9-phenylcarbazole (9-PC) | Ph2I+PF6- | DCM | 5 ± 1 x 10^9 M-1 s-1 | - | bris.ac.uk |
| N-carbazolyl-acetate derivative | Norbornadiene | - | 1.6 x 10^7 s-1 (singlet) | ~14% (singlet) | nih.gov |
| N-carbazolyl-acetate derivative | Norbornadiene | - | 3.3 x 10^5 s-1 (triplet) | ~52% (triplet) | nih.gov |
Förster Resonance Energy Transfer (FRET) in Carbazole-Containing Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). aatbio.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. aatbio.com
While the carbazole moiety is a well-known fluorophore and has been incorporated into various FRET systems, specific studies detailing the use of this compound as either a donor or an acceptor in a FRET pair are not readily found in the literature. However, the principles of FRET can be applied to hypothetical systems involving this compound. Given its fluorescence properties, this compound could potentially act as a FRET donor to an acceptor with an appropriate absorption spectrum.
In a FRET-based system, the efficiency of energy transfer (E) can be calculated using the Förster equation:
E = R06 / (R06 + r6)
where R0 is the Förster distance (the distance at which FRET efficiency is 50%) and r is the actual distance between the donor and acceptor. aatbio.com The Förster distance itself is dependent on several factors, including the quantum yield of the donor, the refractive index of the medium, the orientation factor κ², and the spectral overlap integral (J(λ)). aps.org
Table 2: Key Parameters in Förster Resonance Energy Transfer
| Parameter | Description | Importance |
|---|---|---|
| R0 (Förster Distance) | The distance between donor and acceptor at which 50% of the energy is transferred. | A critical parameter for a given FRET pair, determining the range of distances that can be measured. |
| r (Donor-Acceptor Distance) | The actual distance between the donor and acceptor molecules. | FRET efficiency is proportional to the inverse sixth power of this distance, making it a sensitive "spectroscopic ruler". |
| J(λ) (Spectral Overlap Integral) | The degree of overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum. | A larger overlap integral leads to a larger R0 and more efficient FRET. |
| QD (Donor Quantum Yield) | The efficiency of the donor's fluorescence in the absence of the acceptor. | A higher quantum yield generally results in a larger R0. |
| κ² (Orientation Factor) | A factor that accounts for the relative orientation of the donor and acceptor transition dipoles. | Ranges from 0 to 4, with a value of 2/3 often assumed for randomly oriented molecules in solution. |
The application of FRET using carbazole derivatives has been demonstrated in various contexts, such as in the development of biosensors and for studying molecular interactions. The incorporation of this compound into such systems could provide a valuable tool for future research, assuming its photophysical properties are suitable for acting as a FRET partner.
Intersystem Crossing and Triplet State Dynamics
The photophysical processes of intersystem crossing (ISC) and the subsequent dynamics of the triplet excited state are of fundamental importance in understanding the behavior of carbazole-containing compounds in various applications, including organic light-emitting diodes (OLEDs) and as photosensitizers. For this compound, also known as N-acetylcarbazole, the transition from the lowest singlet excited state (S₁) to the triplet manifold (Tₙ) and the properties of the resulting triplet state (T₁) are critical determinants of its photostability and potential for use in triplet-harvesting applications.
While comprehensive, quantitative data specifically for this compound remains the subject of ongoing research, the general photophysical behavior of carbazole derivatives provides a framework for understanding its likely triplet state dynamics. In many carbazole-based systems, intersystem crossing is a significant deactivation pathway for the S₁ state, competing with fluorescence and internal conversion. The efficiency of this process is governed by the spin-orbit coupling between the singlet and triplet manifolds.
Studies on related carbazole derivatives have utilized techniques such as laser flash photolysis and transient absorption spectroscopy to probe the triplet excited state. For instance, investigations into the triplet states of various N-phenyl-carbazoles have characterized their triplet-triplet absorption spectra and determined quantum yields for triplet state formation and singlet oxygen generation. These studies indicate that the carbazole moiety can efficiently generate triplet excitons.
The introduction of an acetyl group at the 9-position of the carbazole ring, as in this compound, can influence the photophysical properties. The acetyl group may affect the energy levels of the singlet and triplet states and the spin-orbit coupling efficiency, thereby modulating the rate of intersystem crossing. However, without specific experimental data for this compound, a detailed quantitative analysis is not possible.
Further research employing time-resolved spectroscopic techniques would be necessary to fully elucidate the intersystem crossing and triplet state dynamics of this compound. Such studies would aim to determine key parameters, which are currently unavailable in the scientific literature.
Sustainable Chemistry and Environmental Considerations in 1 9h Carbazol 9 Yl Ethanone Synthesis and Application
Life Cycle Assessment (LCA) of Synthesis Routes
A Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. chemcopilot.com For a chemical compound like 1-(9H-carbazol-9-yl)ethanone, a "cradle-to-gate" LCA would quantify inputs (raw materials, energy) and outputs (emissions, waste) for its synthesis. researchgate.net
Currently, specific and comprehensive LCA studies dedicated exclusively to the synthesis routes of this compound are not widely available in publicly accessible literature. However, the principles of LCA can be applied to anticipate the environmental "hotspots" in its production. chemcopilot.com Key factors in such an assessment would include:
Raw Material Acquisition : The environmental impact of producing the precursors, namely carbazole (B46965) and an acetylating agent like acetic anhydride.
Manufacturing and Processing : This stage involves the chemical synthesis itself, including energy consumption for heating or cooling, the use of solvents, and the efficiency of the reaction (atom economy). rsc.orgp6technologies.com
Waste Generation and Treatment : The nature and volume of byproducts and waste streams, and the environmental burden of their treatment and disposal, are critical components.
Development of Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, research has focused on developing more sustainable methods for the synthesis of heterocycles, including carbazole derivatives. chemijournal.com The goal is to minimize hazardous substances, reduce waste, and improve energy efficiency. researchgate.net
Traditional N-acylation and N-alkylation reactions of carbazoles often rely on harsh conditions, hazardous solvents, and catalysts that are difficult to recycle. Modern approaches seek to overcome these limitations. For the synthesis of N-substituted carbazoles, including N-acetylcarbazole, several environmentally benign strategies have been explored:
Ultrasound-Promoted Synthesis : The use of ultrasonic irradiation can accelerate reaction times and improve yields, often under milder conditions and with less energy consumption compared to conventional heating.
Solvent-Free and Catalyst-Free Conditions : Performing reactions without a solvent, or "neat," eliminates a major source of chemical waste. Mechanochemical methods, such as ball milling, are an example of solvent-free techniques that can be applied to the synthesis of heterocyclic compounds. unigoa.ac.in
Use of Greener Solvents and Catalysts : When solvents are necessary, the focus shifts to more environmentally friendly options like ionic liquids or water. nih.gov Similarly, developing recyclable and non-toxic catalysts is a key area of green chemistry research. chemijournal.com
The table below contrasts conventional and potential green synthetic approaches applicable to the synthesis of this compound and related derivatives.
Table 1: Comparison of Synthetic Approaches for N-Substituted Carbazoles
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) | Use of greener solvents (e.g., ionic liquids, water), or solvent-free conditions. nih.gov |
| Catalysts | May use hazardous or heavy metal catalysts | Use of recyclable, non-toxic catalysts or catalyst-free methods. chemijournal.com |
| Energy Input | Typically relies on conventional heating | Alternative energy sources like microwave or ultrasound irradiation. |
| Reaction Conditions | Can require harsh temperatures and pressures | Milder reaction conditions, often at room temperature. |
| Waste | Can generate significant amounts of waste | Aims for higher atom economy and minimal waste generation. researchgate.net |
Biodegradation and Environmental Fate Considerations
While specific studies on the biodegradation of this compound are limited, the environmental behavior of its parent compound, carbazole, provides significant insights. Carbazole is a persistent N-heterocyclic aromatic hydrocarbon found in fossil fuels and creosote. nih.gov
Biodegradation of the Carbazole Structure:
Numerous studies have demonstrated the bacterial degradation of carbazole. nih.gov Microorganisms, particularly from the Proteobacteria and Actinobacteria phyla, are capable of mineralizing carbazole, using it as a source of carbon and energy. nih.gov
The primary and most studied degradation pathway is angular dioxygenation . nih.govunilag.edu.ng In this process, an enzyme attacks the carbazole molecule at the angular position (9a) and the adjacent carbon (1), leading to the formation of unstable intermediates that are subsequently converted to central metabolites like anthranilic acid and catechol. nih.govresearchgate.net These metabolites can then enter central metabolic cycles like the TCA cycle. unilag.edu.ng
Several bacterial strains have been identified for their carbazole-degrading capabilities, highlighting nature's capacity to break down this resilient structure.
Table 2: Examples of Carbazole-Degrading Bacteria
| Bacterial Strain | Key Findings |
|---|---|
| Pseudomonas sp. | Capable of mineralizing carbazole; some strains show rapid degradation. nih.gov |
| Sphingobium sp. | Isolated from Antarctic soil, demonstrating degradation in cold environments. mdpi.com |
| Arthrobacter sp. | Implicated in carbazole catabolism. nih.gov |
Environmental Fate:
The environmental fate of a chemical is influenced by its physical and chemical properties, such as water solubility and its octanol/water partition coefficient. unilag.edu.ng For carbazole, biodegradation is a dominant fate process in soil and aquatic environments, provided that competent microbial communities are present. unilag.edu.ngresearchgate.net In the atmosphere, vapor-phase carbazole is expected to be degraded rapidly by photochemically produced hydroxyl radicals. unilag.edu.ng
Future Research Directions and Translational Perspectives for 1 9h Carbazol 9 Yl Ethanone
Development of Novel Therapeutic Agents
The carbazole (B46965) nucleus is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, antioxidant, and neuroprotective effects. nih.govnih.gov The N-acetyl group in 1-(9H-carbazol-9-yl)ethanone offers a reactive site for further chemical modification, enabling the synthesis of a diverse library of derivatives with potential therapeutic applications. nih.gov
Future research will likely focus on designing and synthesizing novel derivatives to target specific diseases with greater efficacy and selectivity. Key areas of exploration include:
Anticancer Agents: Building upon the known cytotoxic effects of some carbazole derivatives against various cancer cell lines, research is directed towards developing compounds that can inhibit specific targets like topoisomerases or interfere with cellular processes such as actin dynamics. nih.govnih.gov The goal is to create potent agents, particularly for aggressive cancers like triple-negative breast cancer. nih.gov
Antimicrobial Compounds: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. nih.gov Derivatives of carbazole have shown promise against various bacteria and fungi. ijnc.irmdpi.com Future work will involve the synthesis and evaluation of N-substituted carbazoles to identify compounds with broad-spectrum activity and novel mechanisms of action to combat resistance. nih.govmdpi.com
Neuroprotective Agents: Carbazoles have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.govnih.gov Research is moving towards creating multifunctional agents that can, for example, inhibit cholinesterase enzymes and chelate biometals, addressing multiple facets of the disease pathology. nih.gov The aminopropyl-carbazole P7C3, known for its pro-neurogenic activity, serves as a promising lead for developing drugs that protect newborn neurons from apoptosis. nih.gov
Table 1: Investigated Therapeutic Activities of Carbazole Derivatives
| Therapeutic Area | Target/Mechanism | Example Derivative Type | Reference |
| Anticancer | Topoisomerase I Inhibition, Actin Dynamics | 5,8-Dimethyl-9H-carbazole derivatives | nih.gov |
| Antimicrobial | Bacterial & Fungal Growth Inhibition | Guanidine-containing carbazoles, Isoxazolo-annulated carbazoles | mdpi.com |
| Neuroprotection | Cholinesterase Inhibition, Metal Chelation | Carbazole-based semicarbazones and hydrazones | nih.gov |
| Anti-inflammatory | General Anti-inflammatory Activity | N-substituted carbazoles | nih.gov |
Advancement in Organic Electronic Materials
The carbazole moiety is prized in materials science for its excellent hole-transporting properties, high thermal stability, and significant triplet energy. magtech.com.cnnih.gov These characteristics make this compound and its derivatives highly suitable for use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). magtech.com.cnrepec.orguran.ua
Future research is aimed at the rational design of new carbazole-based materials to overcome current limitations and enhance device performance. Key directions include:
High-Efficiency Blue Emitters: Developing stable and efficient deep-blue emitters remains a significant challenge in OLED technology. mdpi.com The rigid and electron-donating nature of the carbazole core makes it an ideal building block for creating new fluorescent and phosphorescent materials, as well as materials that exhibit thermally activated delayed fluorescence (TADF). magtech.com.cnnih.gov
Host Materials: Carbazole derivatives are widely used as host materials for phosphorescent emitters in OLEDs. mdpi.com Future work will focus on tuning the electronic properties of these hosts by introducing different functional groups to optimize energy transfer to the guest emitter, thereby improving the efficiency and lifetime of the devices.
Organic Photovoltaics (OPVs): The donor-acceptor architecture is central to OPV design. The electron-rich carbazole unit can be paired with various electron-accepting moieties to create materials with tailored band gaps for efficient light harvesting. researchgate.net Research will continue to explore new combinations to improve the power conversion efficiency of organic solar cells.
Table 2: Performance of Carbazole Derivatives in Organic Electronic Devices
| Application | Derivative Type | Key Performance Metric | Reference |
| Sky-Blue OLEDs | Pyrimidine-5-carbonitrile and carbazole | Max. External Quantum Efficiency (EQE) of 5.1% (non-doped) | nih.gov |
| White OLEDs | Donor-acceptor organic compound | Max. Brightness of 10,000 cd/m², EQE of 5-7% | uran.ua |
| Blue OLEDs | Carbazole and diphenyl imidazole (B134444) | Max. EQE of 1.1% | mdpi.com |
Integration into Multifunctional Systems
A significant future trend is the development of "smart" materials that integrate multiple functionalities into a single molecular system. The adaptable structure of this compound allows for its incorporation into systems that respond to external stimuli, such as light, electricity, or the presence of specific chemicals. rsc.org
Translational perspectives in this area include:
Chemosensors: The fluorescent properties of carbazole derivatives can be modulated by their interaction with specific ions or molecules. researchgate.net This has led to the development of highly selective and sensitive fluorescent sensors for analytes like fluoride (B91410) ions or metal ions such as Cu2+ and Fe3+. scnu.edu.cnnih.govspringerprofessional.de Future research will aim to create sensor arrays for complex environmental monitoring and medical diagnostics. scientific.net
Electrochromic Materials: Polymers derived from carbazole-functionalized ionic liquids can change color in response to an electrical potential. rsc.org This property is valuable for applications in smart windows, displays, and electronic paper. Research will focus on improving the switching speed, durability, and color contrast of these materials.
Photoresponsive Systems: The incorporation of carbazole units into photochromic molecules could lead to materials that change their optical and electronic properties upon irradiation with light of a specific wavelength. These materials could find use in optical data storage, molecular switches, and light-controlled electronics.
Exploration of New Mechanistic Pathways
A deeper understanding of the fundamental photophysical and electrochemical processes of this compound and its derivatives is crucial for the rational design of new and improved materials. conicet.gov.ar Advanced spectroscopic techniques combined with computational modeling will continue to be vital in this exploration.
Key areas for future mechanistic studies include:
Photophysics of Excited States: Investigating the dynamics of singlet and triplet excited states, intersystem crossing, and energy transfer processes is essential for optimizing materials for OLEDs and photocatalysis. conicet.gov.ar For instance, understanding the factors that influence thermally activated delayed fluorescence (TADF) will enable the design of more efficient emitters. mdpi.com
Charge Transport Mechanisms: Elucidating how molecular structure, packing in the solid state, and intermolecular interactions affect charge mobility is critical for improving the performance of organic semiconductors. conicet.gov.ar
Reaction Mechanisms: Studying the pathways of chemical reactions, such as photomediated ring contractions of N-aryl azacycles, provides insights that can expand their synthetic utility and improve yields and selectivity. nih.gov Kinetic and computational studies help to build predictive models for new transformations. nih.gov
Emerging Applications and Interdisciplinary Research
The versatility of the this compound scaffold opens doors to a wide range of emerging applications that lie at the intersection of chemistry, physics, biology, and engineering. researchgate.net As a fundamental building block, its potential is continually expanding into new scientific territories. researchgate.netchemrxiv.orgresearchgate.net
Future interdisciplinary research directions may include:
Photocatalysis: Carbazole's electronic properties make it a candidate for use as a photosensitizer in chemical reactions, using light to drive the synthesis of valuable molecules.
Bio-imaging: By attaching carbazole-based fluorophores to biomolecules, researchers can develop probes for imaging cells and biological processes with high sensitivity and specificity. nih.gov
Advanced Polymers and Nanomaterials: Incorporating the carbazole unit into polymers or as a component of nanomaterials like metal-organic frameworks (MOFs) could lead to materials with novel properties for gas storage, separation, or as advanced biological materials. nih.gov
Q & A
Basic Research Question
- ¹H-NMR analysis : Distinct peaks for the acetyl group (δ 2.71 ppm) and carbazole protons (δ 7.32–8.21 ppm) confirm regioselective substitution . Overlapping signals in multi-acylated derivatives (e.g., δ 2.73–2.75 ppm for dual acetyl groups) require 2D NMR or computational modeling .
- X-ray crystallography : SHELXL refinement (SHELX-2018) resolves torsional angles and packing patterns. For example, dihedral angles between carbazole and phenyl rings in derivatives like 1-[4-(3-acetyl-6-benzoyl-carbazol-9-yl)phenyl]ethanone are critical for π-π stacking analysis .
What methodologies address low yields in multi-step functionalization of this compound?
Advanced Research Question
Low yields (e.g., 21% in dual acylation) arise from steric hindrance or competing reactions. Strategies include:
- Sequential acylation : Introduce bulkier groups (e.g., mesityl) before smaller substituents to minimize steric clashes .
- Catalyst optimization : Pd(OAc)₂ with tert-butylphosphine ligands improves cross-coupling efficiency (67% yield in Ullmann reactions) .
- In situ monitoring : Use TLC or HPLC to track intermediates and adjust reaction times (e.g., 40-hour reflux for Pd-mediated coupling) .
How can computational modeling guide the design of carbazole derivatives for α-glucosidase inhibition?
Advanced Research Question
Derivatives like 2-(4-((9H-carbazol-9-yl)methyl)-1H-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone (IC₅₀ = 1.0 µM) are designed via:
- Docking studies : Molecular dynamics simulations identify hydrogen bonding between the acetyl group and enzyme active sites (e.g., α-1,4-glycosidic bond cleavage) .
- QSAR analysis : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance binding affinity by modulating electron density on the carbazole core .
What strategies mitigate contradictions in crystallographic data refinement for carbazole derivatives?
Advanced Research Question
Discrepancies in SHELXL-refined structures (e.g., bond length deviations > 0.02 Å) are addressed by:
- Twinned data correction : Use TWINLAW in SHELX for pseudo-merohedral twinning common in carbazole crystals .
- High-resolution thresholds : Limit refinement to data with I/σ(I) > 2.0 to reduce noise .
- Validation tools : PLATON’s ADDSYM detects missed symmetry operations in low-symmetry space groups .
How do solvent and temperature affect the regioselectivity of carbazole acylation?
Basic Research Question
- Solvent polarity : CH₂Cl₂ favors para-acylation due to stabilized acylium intermediates, while DMSO promotes ortho substitution via steric effects .
- Temperature control : Low temperatures (0°C) suppress over-acylation, critical for mono-substituted products (e.g., 85% yield for 2b in CH₂Cl₂) .
What are the safety and handling protocols for this compound in laboratory settings?
Basic Research Question
- Hazard classification : GHS warnings include H315 (skin irritation), H319 (eye irritation), and H332 (harmful if inhaled) .
- Mitigation : Use fume hoods for reactions involving AlCl₃ or SOCl₂. PPE (gloves, goggles) is mandatory during recrystallization .
How can synthetic routes be adapted to incorporate fluorinated or heterocyclic moieties?
Advanced Research Question
- Fluorinated derivatives : 4-Fluorobenzamide reacts with carbazole under K₂CO₃/DMSO to yield (4-fluorophenyl)(9H-carbazol-9-yl)methanone (87% yield) .
- Heterocyclic extensions : Click chemistry with propargyl-carbazole and azides introduces triazole rings (e.g., 2-(4-((9H-carbazol-9-yl)methyl)-1H-triazol-1-yl) derivatives) .
What analytical techniques validate purity for pharmacological testing?
Basic Research Question
- HPLC-MS : Quantifies residual solvents (e.g., DMSO < 0.1%) and detects acylated byproducts .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C₂₀H₁₅NO: C 84.18%, H 5.30%, N 4.91%) .
How do substituents on the carbazole core influence optoelectronic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
